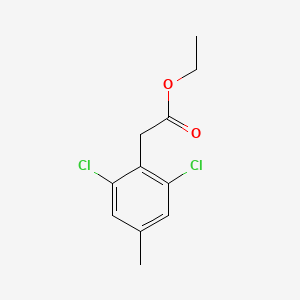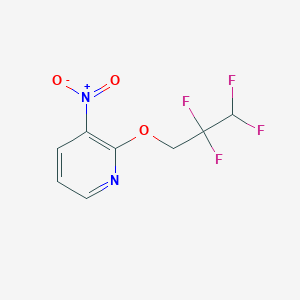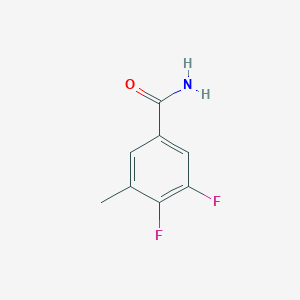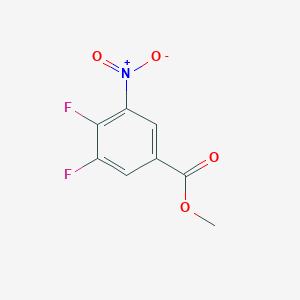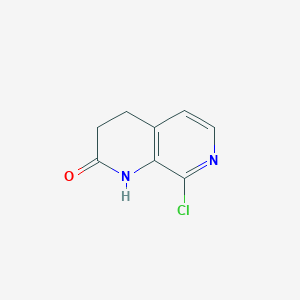
8-Chloro-3,4-dihydro-1,7-naphthyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-3,4-dihydro-1,7-naphthyridin-2(1H)-one, also known as 8-Chloro-1,7-naphthyridin-2(1H)-one, is an organic compound that can be used in a variety of scientific applications. It is a colorless solid with a molecular weight of 191.59 g/mol and is insoluble in water. 8-Chloro-1,7-naphthyridin-2(1H)-one is a derivative of the naphthyridine class of compounds and is considered to be a useful intermediate for the synthesis of a variety of other compounds.
Aplicaciones Científicas De Investigación
Functionalization through Suzuki–Miyaura Cross-Couplings
The compound also serves as a base for further functionalization. A practical synthesis method has been described, leading to the creation of highly functionalized naphthyridones. This method involves sequential, site-selective Suzuki–Miyaura cross-coupling reactions, showcasing the compound's versatility and potential for creating more complex molecules with specific properties and functions (Montoir, Tonnerre, Duflos, & Bazin, 2014).
Synthesis of Biologically Active Intermediates
Furthermore, this compound is an important intermediate in the synthesis of biologically active molecules. For example, its derivatives are utilized in the synthesis of anticancer drugs. The method involves steps like substitution and hydrolysis, optimizing the synthesis process for better yields and effectiveness (Zhang, Duan, Xiong, Zhuang, & Tang, 2019).
Biomedical Applications
The compound's derivatives, particularly 1,6-naphthyridin-2(1H)-ones, have shown potential in providing ligands for several receptors in the body, indicating their significance in biomedical applications. The diversity of substituents in these compounds and their synthetic methods are crucial for their functionality in biomedical settings (Oliveras et al., 2021).
Propiedades
IUPAC Name |
8-chloro-3,4-dihydro-1H-1,7-naphthyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-8-7-5(3-4-10-8)1-2-6(12)11-7/h3-4H,1-2H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINMRUBWGGIOPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CN=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7S,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride](/img/structure/B1412921.png)
